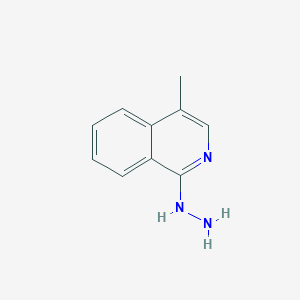
1-Hydrazino-4-methylisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hydrazino-4-methylisoquinoline is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a hydrazino (-NH-NH₂) group at position 1 and a methyl (-CH₃) group at position 3. The hydrazino moiety confers unique reactivity, including hydrogen-bonding capacity and nucleophilic character, while the methyl group enhances lipophilicity compared to polar substituents like methoxy or hydroxy groups.
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 1-Hydrazino-4-methylisoquinoline, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of a 1-haloisoquinoline precursor (e.g., 1-chloro-4-methylisoquinoline) with hydrazine under reflux in ethanol or THF. Key parameters include temperature control (70–90°C), stoichiometric excess of hydrazine (1.5–2.0 equivalents), and reaction time (12–24 hours). Post-synthesis, purity is optimized via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane). Characterization by 1H-NMR and HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) ensures >95% purity .
Q. How is this compound characterized structurally and functionally?
- Methodological Answer : Structural confirmation requires 1H-NMR (to identify hydrazino protons at δ 3.5–4.5 ppm and aromatic protons), 13C-NMR (quinoline carbons at 120–150 ppm), and HRMS (exact mass calculation for C10H12N3). Functional characterization includes UV-Vis spectroscopy (λmax ~270–310 nm for quinoline derivatives) and FTIR (N-H stretching at 3300–3400 cm−1). Purity is validated via HPLC with diode-array detection .
Q. What in vitro models are suitable for preliminary biological evaluation of this compound?
- Methodological Answer : Anticancer activity is commonly assessed using MTT assays on human cancer cell lines (e.g., MCF-7, HeLa). IC50 values are determined after 48–72 hours of exposure. For antimicrobial screening, broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are recommended. Dose ranges typically span 1–100 µM, with solvent controls (e.g., DMSO <0.1%) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in the biological activity of this compound across studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line heterogeneity, incubation time). Standardize protocols using guidelines like the FINER framework (Feasible, Novel, Ethical, Relevant) to ensure reproducibility. Cross-validate results via orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activation). Meta-analysis of dose-response curves and statistical power analysis (e.g., ANOVA with post-hoc tests) can identify outliers .
Q. What strategies enhance the stability of this compound in aqueous solutions for long-term studies?
- Methodological Answer : Stability is pH-dependent; buffer systems (PBS, pH 7.4) with antioxidants (e.g., 0.1% ascorbic acid) reduce hydrazine oxidation. Lyophilization with cryoprotectants (trehalose or mannitol) improves shelf life. Degradation is monitored via LC-MS (to detect quinoline byproducts) and accelerated stability studies (40°C/75% RH for 4 weeks). Use amber vials to prevent photodegradation .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?
- Methodological Answer : Perform systematic substitutions at the hydrazino group (e.g., acyl hydrazides) or quinoline ring (e.g., halogenation at position 6). Use computational tools (molecular docking with target proteins like topoisomerase II) to predict binding affinities. Synthesize analogs via parallel synthesis and evaluate potency shifts in dose-response assays. QSAR models (e.g., CoMFA) correlate electronic/steric parameters with activity .
Q. What methodologies validate the selectivity of this compound for its proposed molecular targets?
- Methodological Answer : Employ target-specific assays (e.g., enzyme inhibition kinetics for kinases) and counter-screens against off-targets (e.g., cytochrome P450 isoforms). Use CRISPR/Cas9 knockouts of the target gene in cell lines to confirm mechanism-specific effects. SPR (surface plasmon resonance) quantifies binding kinetics (Kd, Kon, Koff), while thermal shift assays measure protein stabilization upon ligand binding .
Q. How can in vitro-to-in vivo extrapolation (IVIVE) be applied to this compound for preclinical development?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability, integrating in vitro parameters (logP, plasma protein binding) and in silico ADMET profiles. Validate with rodent PK studies (IV/PO dosing, plasma sampling via LC-MS/MS). Toxicity is assessed via Ames test (mutagenicity) and hERG inhibition assays (cardiotoxicity) .
相似化合物的比较
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-Hydrazino-4-methylisoquinoline with structurally related isoquinoline derivatives from recent studies:
*Estimated based on structural analogs.
Key Observations :
- Hydrazino vs.
- Methyl vs.
- Thermal Stability: Compounds with cyclic oxazino/thiazino motifs (e.g., Compound A, B) exhibit higher melting points (164–190°C) due to rigid fused-ring systems, whereas this compound’s linear structure may reduce thermal stability .
Pharmacological Activity
Vasodilatory and Antispasmodic Effects
Compounds A and B () demonstrate vasodilatory and antispasmodic activities attributed to their oxazino/thiazino rings, which mimic cyclic carboxamide pharmacophores from hypotensive agents like 3,4-dihydro-2(1H)-isoquinoline carboxamide . In contrast, the hydrazino group in this compound may modulate nitric oxide pathways or interact with adrenergic receptors, though empirical data are needed to confirm this hypothesis.
Central Nervous System (CNS) Activity
The methyl group in this compound could similarly enhance CNS bioavailability compared to polar analogs .
属性
分子式 |
C10H11N3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
(4-methylisoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C10H11N3/c1-7-6-12-10(13-11)9-5-3-2-4-8(7)9/h2-6H,11H2,1H3,(H,12,13) |
InChI 键 |
XJIXCNDQSZQEMC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C2=CC=CC=C12)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















